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Compound of Interest
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Cat. No.: B560106

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of
Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR)
kinase inhibitor, in xenograft mouse models. The following sections detail dosing schedules for
monotherapy and combination therapies, experimental protocols for in vivo studies, and the
underlying signaling pathway of Ceralasertib.

Ceralasertib Dosing and Administration

Ceralasertib is an orally bioavailable ATR inhibitor that has demonstrated significant antitumor
activity in various preclinical cancer models.[1] The optimal dosing schedule is crucial for
maximizing efficacy while maintaining tolerability.

Monotherapy Dosing Schedules

Ceralasertib has been evaluated across a range of doses and schedules in xenograft models,
with efficacy being dose-dependent.[2][3] Continuous daily dosing has been shown to be
effective for tumor control.[2][4]

Table 1: Ceralasertib Monotherapy Dosing in Xenograft Models
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Xenograft Dosing Lo
Dose (mg/kg) Key Findings Reference
Model Schedule
FaDu ATM _ o
Once daily (qd), Significant
knockout (Head 25 or 50 ) ) o [2]
continuous antitumor activity
and Neck)
Weaker growth
FaDu ATM inhibition
3-days-on/4-
knockout (Head 25 or 50 compared to [2]
days-off ]
and Neck) continuous
dosing
Dose-dependent
increase in
efficacy. 25
mg/kg bid
HCC1806 . . : I
Twice daily (bid) showed best
(Breast Cancer, 6.25, 12.5, 25 o [2][5]
forupto 21 days  growth inhibition
CCNE1 amp)
but was dosed
for only 14 days
due to
tolerability.
HCC1806 ) Similar efficacy
Once daily (qd)
(Breast Cancer, 50 to 12.5 mg/kg [2][5]
for 21 days )
CCNE1 amp) bid.
Multiple Reflects clinically
Xenograft 6.25 - 25 Twice daily (bid) achievable free [3]
Models drug exposure.
Multiple Reflects clinically
Xenograft 50 Once daily (qd) achievable free [3]
Models drug exposure.
Syngeneic 25 Twice daily (bid), Intermittent [6]
Tumor Models 7 days-on/7 schedule
(e.g., CT26) days-off reduced tumor

growth rate and
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Combination Therapy Dosing Schedules

Ceralasertib has shown synergistic effects when combined with DNA-damaging agents like
chemotherapy and PARP inhibitors.[4][7] These combinations often allow for lower, better-
tolerated doses of each agent while achieving superior antitumor activity.[2][4]

Table 2: Ceralasertib Combination Therapy Dosing in Xenograft Models
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Combinatio = Xenograft Dose n Agent Key
T Reference
n Agent Model (mgl/kg) & Dose & Findings
Schedule Schedule
Concurrent
25 mg/kg ) )
) TP53-mutant ) with Optimal
Carboplatin daily for 3 ] [7]
TNBC PDX Carboplatin tumor control.
days
on day 1
At least 2
days of daily
Ceralasertib
concurrent
Carboplatin Not specified Not specified Not specified  with [1][2][4]
carboplatin
required for
tumor
regressions.
20 mg/k
12.5 mg/kg ] g
] Colo205 ] twice weekly Tolerated
Irinotecan once daily ) [2]
(Colorectal) (days 1 and regimen.
(concurrent)
5)
50 mg/kg 20 mg/kg
] Colo205 once daily twice weekly Tolerated
Irinotecan _ (2]
(Colorectal) (24h after (days 1 and regimen.
irinotecan) 5)
Required for
. . tumor
) - Twice daily - )
Irinotecan Not specified dosi Not specified regressions [1][2]114]
osin
9 following
irinotecan.
Olaparib BRCA2- Daily, 3to 5 Complete
Concurrent
(PARP mutant TNBC  days per ) ) tumor [21[41[5]
S with olaparib ]
inhibitor) PDX week regression.
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Olaparib BRCA wild- ] ] Increased Complete
(PARP type TNBC TWK_:e daly olaparib tumor [41[5]
inhibitor) xenograft dosing dosage regression.
Well-tolerated
40 mg to 240 with
Paclitaxel Not specified mg (once or Weekly promising [8]
twice daily) antitumor
activity.

Experimental Protocols

The following provides a general methodology for conducting Ceralasertib xenograft studies,

based on practices from cited preclinical research.

Cell Line and Animal Models

o Cell Lines: Select appropriate cancer cell lines. Sensitivity to Ceralasertib is elevated in, but

not limited to, cells with defects in the ATM pathway or those with drivers of replication stress

like CCNE1 amplification.[1][5]

e Animal Models: Immunocompromised mice (e.g., nude, SCID, or NSG) are typically used for

establishing xenografts to prevent graft rejection.[7][9] For studying immunomodulatory

effects, syngeneic models in immunocompetent mice are required.[6][10]

Xenograft Establishment

¢ Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 106 to 1

X 1077 cells in a sterile medium like PBS or Matrigel) into the flank of the mice.

e Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-

200 mms3).[9] Tumor volume should be measured regularly (e.g., 2-3 times per week) using

calipers. The formula (Length x Width?) / 2 is commonly used to calculate tumor volume.

Drug Preparation and Administration

o Ceralasertib Formulation: Ceralasertib is typically formulated for oral administration. The

vehicle used for suspension should be reported (e.g., 0.5% HPMC, 0.1% Tween 80).
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o Administration: Administer Ceralasertib via oral gavage at the desired dose and schedule.[9]
Combination agents should be administered according to their established protocols (e.g.,
intraperitoneal injection for carboplatin).

Study Execution and Endpoints

e Randomization: Once tumors reach the target volume, randomize mice into treatment and
control groups.[9]

o Treatment: Initiate dosing as per the planned schedule. Monitor animal body weight and
general health as indicators of toxicity.

» Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition
(%TGI) or tumor regression.[9] Studies may continue for a set period (e.g., 21-28 days) or
until tumors reach a predetermined maximum size.[2][3]

Pharmacodynamic (PD) Biomarker Analysis

o Tissue Collection: For PD studies, tumors are harvested at specific time points following
treatment (e.g., 2-6 hours after the last dose).[2][9]

o Biomarker Analysis: Processed tumor tissues can be analyzed for biomarkers of ATR
inhibition.[9] Ceralasertib modulates CHK1 phosphorylation and induces ATM-dependent
signaling (pPRAD50) and the DNA damage marker yH2AX.[1][5] Immunohistochemistry (IHC)
or Western blotting can be used to quantify these markers.[9]

Signaling Pathway and Experimental Workflow
Ceralasertib Mechanism of Action

Ceralasertib is an inhibitor of the ATR kinase, a critical component of the DNA Damage
Response (DDR) pathway.[7] ATR is activated in response to single-stranded DNA, which often
arises from stalled DNA replication forks.[1][5] Once activated, ATR phosphorylates and
activates its downstream effector, CHK1, which in turn orchestrates cell cycle arrest (primarily
at the G2/M checkpoint) to allow time for DNA repair.[5] By inhibiting ATR, Ceralasertib
prevents this checkpoint activation, leading to the accumulation of DNA damage and ultimately
cell death, particularly in cancer cells with existing DDR defects or high levels of replication
stress.
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Caption: Ceralasertib inhibits the ATR kinase, preventing cell cycle arrest and leading to
apoptosis.

General Xenograft Experiment Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of Ceralasertib in
a xenograft mouse model.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation

1. Cancer Cell
Culture

2. Animal
Acclimation

\\ ]
In Vi&o S#Ady

3. Cell Implantation
(Subcutaneous)

:

4. Tumor Growth
Monitoring

:

5. Randomization into
Treatment Groups

:

6. Ceralasertib
Administration (Oral)

:

7. Monitor Tumor Volume
& Animal Health

Analysis
Y

8. Study Endpoint
(e.g., 21 days)

y

9. Pharmacodynamic
Analysis (Optional)

&

10. Data Analysis &
Reporting (%TGI)

Click to download full resolution via product page

Caption: Standard workflow for a Ceralasertib xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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